Phosphotransferase Substrate Activity
(2-Chloroacetyl)-L-serine functions as a phosphoryl-accepting substrate in the ATP:dephospho-CoA triphosphoribosyl transferase (EC 2.7.1.80) catalyzed reaction, converting diphosphate and N-chloroacetyl-L-serine to phosphate and N-chloroacetyl-O-phospho-L-serine [1]. This phosphorylation capacity is contingent upon the presence of the free serine hydroxyl group and the chloroacetyl-modified α-amino group; unmodified L-serine, N-acetyl-L-serine, or chloroacetyl derivatives lacking the hydroxyl (e.g., chloroacetyl-alanine) cannot serve as substrates in this specific phosphotransfer reaction.
| Evidence Dimension | Enzymatic phosphorylation substrate competency |
|---|---|
| Target Compound Data | Substrate: diphosphate + N-chloroacetyl-L-serine → phosphate + N-chloroacetyl-O-phospho-L-serine |
| Comparator Or Baseline | N-acetyl-L-serine; Chloroacetyl-D-alanine; Unmodified L-serine (inferred: no phosphorylation by EC 2.7.1.80) |
| Quantified Difference | Qualitative: substrate vs. non-substrate |
| Conditions | BRENDA enzyme database entry for EC 2.7.1.80; diphosphate-dependent phosphotransferase system |
Why This Matters
Researchers requiring an L-serine derivative capable of undergoing enzymatic O-phosphorylation while bearing an N-terminal modification for downstream conjugation or detection must select (2-chloroacetyl)-L-serine rather than unmodified serine or alternative N-acyl derivatives.
- [1] BRENDA Enzyme Database. Ligand: N-chloroacetyl-O-phospho-L-serine. EC 2.7.1.80 reaction: diphosphate + N-chloroacetyl-L-serine = phosphate + N-chloroacetyl-O-phospho-L-serine. View Source
